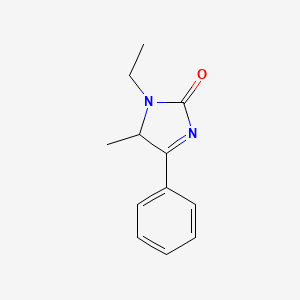
1-Ethyl-5-methyl-4-phenylimidazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-methyl-4-phenylimidazolin-2-one is an organic compound with the molecular formula C12H14N2O It belongs to the class of imidazolinones, which are characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethyl-5-methyl-4-phenylimidazolin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-ethyl-N’-methyl-N-phenylurea with an appropriate reagent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the following steps:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction: Conducting the cyclization reaction in a controlled environment.
Purification: Using techniques such as crystallization or chromatography to purify the product.
Quality Control: Testing the final product to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-5-methyl-4-phenylimidazolin-2-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can yield different imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the imidazolinone ring is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolone derivatives, while reduction can produce various imidazoline compounds.
Applications De Recherche Scientifique
1-Ethyl-5-methyl-4-phenylimidazolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-methyl-4-phenylimidazolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-4-phenylimidazolin-2-one: Lacks the methyl group at the 5-position.
1-Methyl-5-phenylimidazolin-2-one: Lacks the ethyl group at the 1-position.
4-Phenylimidazolin-2-one: Lacks both the ethyl and methyl groups.
Uniqueness
1-Ethyl-5-methyl-4-phenylimidazolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the phenyl ring, provides distinct steric and electronic properties that differentiate it from other imidazolinones.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-ethyl-4-methyl-5-phenyl-4H-imidazol-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-14-9(2)11(13-12(14)15)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Clé InChI |
SIZFQJIWCVIAHN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(C(=NC1=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



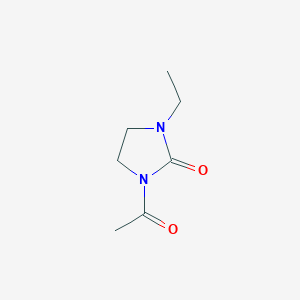


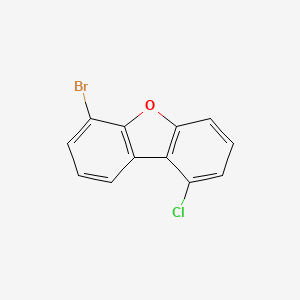
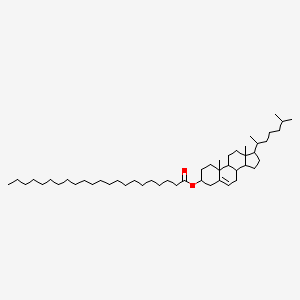
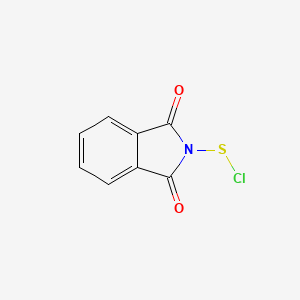
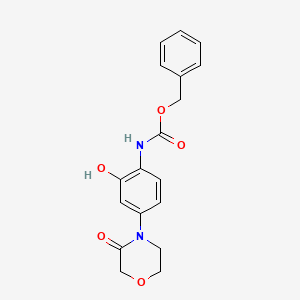
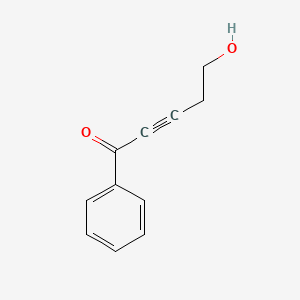
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
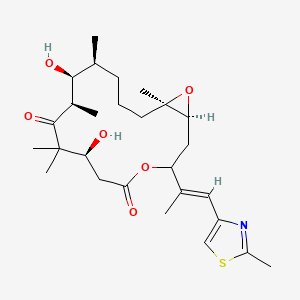
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)

